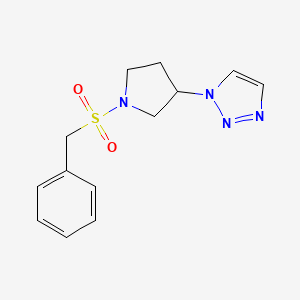

1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole

Description

1-(1-Phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to a pyrrolidine ring substituted with a phenylmethanesulfonyl group. Triazole derivatives are widely studied for their bioactivity, including antiviral, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

1-(1-benzylsulfonylpyrrolidin-3-yl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-8-6-13(10-16)17-9-7-14-15-17/h1-5,7,9,13H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZFMAIOPLPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from N-carbamate-protected amino alcohols using orthoesters to activate the hydroxyl group.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, where benzyl sulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.

Formation of the Triazole Ring:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole has been explored in various studies:

- Antimicrobial Properties : Compounds containing the triazole scaffold have shown significant antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of this compound exhibit moderate inhibition potential against carbonic anhydrase-II , an enzyme involved in numerous physiological processes .

- Anticancer Activity : The structural features of triazole-containing compounds often enhance their interaction with biological targets such as enzymes and receptors. This interaction can lead to therapeutic effects, making them candidates for cancer treatment development .

- Antioxidant Properties : The antioxidant capabilities of triazole derivatives contribute to their potential in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring or sulfonamide group can significantly alter biological activity. This highlights the importance of fine-tuning molecular structures to enhance efficacy against specific biological targets.

Case Studies

Several case studies have documented the applications and efficacy of triazole-based compounds:

- Antitubercular Activity : A series of novel 1,2,3-triazole hybrids were synthesized and tested for antitubercular activity against Mycobacterium tuberculosis. These compounds demonstrated promising results in inhibiting bacterial growth, indicating potential for further development as anti-TB agents .

- Antifungal Activity : Research on novel pyridine-sulfonamide derivatives containing triazole substituents showed significant antifungal activity against Candida species. Some compounds exhibited greater efficacy than traditional antifungal agents like fluconazole .

Mechanism of Action

The mechanism of action of 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its pyrrolidine-sulfonyl-triazole architecture. Below, it is compared to other triazole derivatives in terms of structure , synthesis , and biological activity .

Structural Analogues

Key Observations :

- The sulfonyl group in the target compound may improve solubility and target engagement compared to non-polar substituents (e.g., chlorophenyl in S8000011) .

- Commercial triazole drugs like tazobactam emphasize fused rings (e.g., β-lactam), whereas the target compound’s pyrrolidine-sulfonyl system offers a novel scaffold .

Biological Activity

1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals.

Structure and Synthesis

The compound features a triazole ring , which is known for its stability and ability to participate in hydrogen bonding, fused with a pyrrolidine structure and a phenylmethanesulfonyl group . The synthesis typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a well-established technique for forming triazoles. This reaction allows for the effective formation of the triazole ring through the interaction of an organic azide with an alkyne under specific conditions that can optimize yields.

Antimicrobial Properties

Compounds containing the triazole moiety have demonstrated various biological activities, including antimicrobial effects . Research indicates that derivatives of this compound exhibit moderate inhibition against carbonic anhydrase-II , an enzyme involved in physiological processes such as respiration and acid-base balance.

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in studies where modifications to the triazole structure enhance its efficacy against tumor cells. For instance, certain derivatives have shown strong antiproliferative effects and the ability to induce apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

Preliminary studies on the structure-activity relationship suggest that modifications on the phenyl ring or sulfonamide group can significantly alter biological activity. For example, variations in substituents can lead to different binding affinities to biological targets such as enzymes and receptors.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aryltriazoles | Triazole ring with various aryl substituents | Antimicrobial and anticancer properties |

| 5-Methyltriazoles | Methyl group at the 5-position on the triazole | Inhibitory activity against carbonic anhydrase |

| Triazole-based hybrids | Combination with other pharmacophores | Broad-spectrum antimicrobial activity |

The uniqueness of this compound lies in its combination of both a pyrrolidine ring and a phenylmethanesulfonyl group, potentially enhancing its biological activity compared to simpler triazoles.

Case Studies and Research Findings

Several case studies have reported on the biological activities of triazole derivatives:

- Antitumor Activity : A study evaluated various triazole derivatives for their ability to inhibit tumor cell growth. The findings showed that certain modifications led to enhanced anticancer effects through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : Research has demonstrated that some triazole-containing compounds can selectively inhibit serine hydrolases (SHs), which are critical in many biological processes. These inhibitors displayed exceptional potency in cellular assays, indicating their potential therapeutic applications .

- Antiviral Activity : Recent work has also explored the antiviral potential of triazole derivatives against COVID-19, showing promising results in inhibiting viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.